An In-depth Technical Guide to 2,3-Dimethoxy-5-methylbenzaldehyde (CAS No. 5701-86-0)
An In-depth Technical Guide to 2,3-Dimethoxy-5-methylbenzaldehyde (CAS No. 5701-86-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are a cornerstone in the field of organic synthesis and medicinal chemistry. Their inherent reactivity, stemming from the electrophilic aldehyde functional group and the tunable electronic properties of the benzene ring, makes them invaluable starting materials for a diverse array of complex molecules.[1] These compounds serve as crucial building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals. The strategic placement of various substituents on the aromatic ring can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting molecules.[2]
Among this important class of compounds is 2,3-Dimethoxy-5-methylbenzaldehyde, a molecule with the Chemical Abstracts Service (CAS) number 5701-86-0.[3] Its structure, featuring two methoxy groups and a methyl group, offers a unique combination of steric and electronic properties that can be exploited in drug design and discovery. This guide provides a comprehensive technical overview of 2,3-Dimethoxy-5-methylbenzaldehyde, covering its physicochemical properties, synthesis, potential applications in research and drug development, and essential safety and handling protocols.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 2,3-Dimethoxy-5-methylbenzaldehyde are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5701-86-0 | [3] |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| Melting Point | 40°C | [3] |
| Boiling Point | 536.3°C at 760 mmHg | [3] |
| Density | 1.445 g/cm³ | [3] |
| Flash Point | 278.2°C | [3] |
| LogP | 1.82470 | [3] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-10.5 ppm), the aromatic protons, the two methoxy groups (around 3.8-4.0 ppm), and the methyl group (around 2.3-2.5 ppm). The aromatic protons would likely appear as two distinct singlets or narrow doublets due to their substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde at the downfield end (around 190 ppm). The aromatic carbons, the two methoxy carbons, and the methyl carbon will also have characteristic chemical shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic ring and the alkyl groups, as well as C-O stretching for the methoxy groups, will also be prominent.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 180.20). Fragmentation patterns would likely involve the loss of the aldehyde proton, the methyl group, and the methoxy groups.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
A logical approach to the synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde would involve the formylation of a corresponding substituted benzene derivative. A plausible precursor is 3,4-dimethoxytoluene. The introduction of the aldehyde group can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or the Duff reaction. The Vilsmeier-Haack reaction is often preferred for its high efficiency with electron-rich aromatic compounds.
Caption: Proposed synthetic workflow for 2,3-Dimethoxy-5-methylbenzaldehyde.
Step-by-Step Experimental Protocol (Proposed)
Materials:
-
3,4-Dimethoxytoluene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3,4-dimethoxytoluene in dichloromethane (DCM) and add it to the dropping funnel. Add the solution of 3,4-dimethoxytoluene dropwise to the Vilsmeier reagent at a controlled rate, ensuring the reaction temperature does not exceed 20°C. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Final Purification: The crude 2,3-Dimethoxy-5-methylbenzaldehyde can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Causality and Experimental Choices:
-
The choice of the Vilsmeier-Haack reaction is based on its high regioselectivity for formylation at the most electron-rich position of the aromatic ring, which in the case of 3,4-dimethoxytoluene is ortho to one of the methoxy groups.
-
The use of an ice bath during the formation of the Vilsmeier reagent and the initial stages of the reaction is crucial to control the exothermic nature of the reaction and prevent side product formation.
-
Aqueous work-up with a mild base like sodium acetate is necessary to hydrolyze the iminium salt intermediate formed during the reaction and to neutralize the acidic byproducts.
Applications in Research and Drug Discovery
While specific biological activities for 2,3-Dimethoxy-5-methylbenzaldehyde are not extensively documented, the broader class of dimethoxybenzaldehyde derivatives has shown significant potential in various therapeutic areas.[5] These compounds often serve as precursors to more complex molecules with a range of pharmacological effects.
Potential as a Scaffold for Biologically Active Compounds
The structural features of 2,3-Dimethoxy-5-methylbenzaldehyde make it an attractive starting point for the synthesis of novel compounds with potential biological activity. The aldehyde group provides a reactive handle for transformations into other functional groups or for the construction of heterocyclic systems.[2] The methoxy and methyl substituents can influence the lipophilicity, metabolic stability, and binding interactions of the final compounds.
Derivatives of dimethoxybenzaldehydes have been investigated for a variety of biological activities, including:
-
Anticancer Activity: Some substituted benzaldehydes and their derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6]
-
Antifungal and Antimicrobial Activity: Benzaldehyde derivatives are known to possess antimicrobial and antifungal properties.[5]
-
Enzyme Inhibition: Certain benzaldehyde derivatives have been explored as inhibitors of enzymes such as aldehyde dehydrogenase (ALDH), which is implicated in cancer stem cell survival.[7]
Caption: Potential role as a precursor in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Dimethoxy-5-methylbenzaldehyde. The following information is based on available safety data sheets.
Hazard Identification:
-
The compound is generally considered to be an irritant.
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
First Aid Measures:
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Conclusion
2,3-Dimethoxy-5-methylbenzaldehyde is a valuable substituted benzaldehyde with significant potential as a building block in organic synthesis and drug discovery. While specific applications and biological activities are still emerging areas of research, its structural features and the known activities of related compounds suggest that it could serve as a key intermediate in the development of novel therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, a proposed synthetic route with mechanistic insights, and essential safety and handling information to aid researchers and scientists in their work with this versatile compound. Further investigation into the biological profile of derivatives of 2,3-Dimethoxy-5-methylbenzaldehyde is warranted to fully explore its potential in medicinal chemistry.
References
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. rsc.org [rsc.org]
- 3. 2,3-dimethoxy-5-methylbenzaldehyde | CAS#:5701-86-0 | Chemsrc [chemsrc.com]
- 4. 2,3-Dimethoxy-5-methylbenzaldehyde | C10H12O3 | CID 11665495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]
- 7. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
